molecular formula C11H8Cl2N2O2S B2503396 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide CAS No. 622804-77-7

6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide

Cat. No.: B2503396
CAS No.: 622804-77-7
M. Wt: 303.16
InChI Key: NAPDAWLRIRATES-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide typically involves the reaction of 3-chloropyridine-3-sulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
  • 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
  • 6-(3-chlorophenyl)pyridine-3-carboxaldehyde

Comparison: 6-Chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide is unique due to the presence of both chlorine atoms and the sulfonamide group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the sulfonamide group enhances its solubility in polar solvents and its ability to form hydrogen bonds, which can be advantageous in drug design and material science applications.

Properties

IUPAC Name

6-chloro-N-(3-chlorophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-3-9(6-8)15-18(16,17)10-4-5-11(13)14-7-10/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPDAWLRIRATES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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